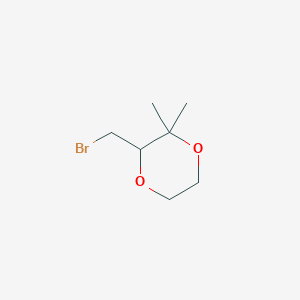

3-(Bromomethyl)-2,2-dimethyl-1,4-dioxane

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(bromomethyl)-2,2-dimethyl-1,4-dioxane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13BrO2/c1-7(2)6(5-8)9-3-4-10-7/h6H,3-5H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBSHSRITLMSBPE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(OCCO1)CBr)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13BrO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Ii. Strategic Synthetic Methodologies and Chemical Transformations of 3 Bromomethyl 2,2 Dimethyl 1,4 Dioxane

Retrosynthetic Analysis and Precursor Identification for 1,4-Dioxane (B91453) Formation

Retrosynthetic analysis is a technique used to design a synthesis plan by deconstructing the target molecule into simpler, commercially available starting materials. airitilibrary.com For 3-(bromomethyl)-2,2-dimethyl-1,4-dioxane, the primary disconnections involve breaking the carbon-bromine bond and the ether linkages of the dioxane ring.

Two logical retrosynthetic pathways emerge:

Indirect Pathway: A functional group interconversion (FGI) on the bromomethyl group suggests a precursor such as (2,2-dimethyl-1,4-dioxan-3-yl)methanol or 2,2,3-trimethyl-1,4-dioxane. The synthesis would then focus on creating this substituted dioxane intermediate, with the final step being the introduction of bromine.

Direct Pathway: The dioxane ring is disconnected while retaining the bromomethyl functionality on one of the acyclic precursors. This involves cyclization of precursors that already contain the necessary carbon skeleton and the bromine atom.

These approaches lead to the identification of key precursors, primarily based on 1,2-diols and epoxides, which are common building blocks for cyclic ethers.

The formation of the 1,4-dioxane ring from 1,2-diol precursors is a classical and versatile strategy. The most common industrial method for producing the parent 1,4-dioxane involves the acid-catalyzed dehydration and cyclization of diethylene glycol or the dimerization of ethylene (B1197577) glycol. chemicalbook.comwikipedia.org For substituted dioxanes, analogous strategies involve the condensation of two different hydroxy-containing molecules.

A plausible retrosynthetic approach for the 2,2,3-trimethyl-1,4-dioxane intermediate (a precursor to the target compound) involves disconnecting the dioxane ring into two components: a substituted 1,2-diol and a two-carbon unit.

Precursor Identification: The C2-C3 portion of the dioxane ring, bearing the methyl substituents, can be traced back to 3-methyl-1,2-butanediol . The C5-C6 portion can be derived from ethylene glycol or a more reactive equivalent like 1,2-dibromoethane (B42909) .

Synthetic Strategy: The synthesis would proceed via a double Williamson ether synthesis. The diol (3-methyl-1,2-butanediol) would be reacted with two equivalents of a base (e.g., sodium hydride) to form a dialkoxide, which then undergoes cyclization upon reaction with a 1,2-dihaloethane. Alternatively, a stepwise approach involving reaction of the diol with a 2-haloethanol followed by intramolecular cyclization can provide better control.

| Precursor 1 | Precursor 2 | Resulting Intermediate | General Method |

| 3-Methyl-1,2-butanediol | 1,2-Dibromoethane | 2,2,3-Trimethyl-1,4-dioxane | Williamson Ether Synthesis |

| 3-Methyl-1,2-butanediol | 2-Chloroethanol | 2-(2-hydroxy-3-methylbutoxy)ethanol | Williamson Ether Synthesis |

Epoxides are valuable three-membered heterocyclic intermediates in organic synthesis due to the significant ring strain that facilitates ring-opening reactions with a wide range of nucleophiles. chemistrysteps.comnih.gov This reactivity can be harnessed to construct larger heterocyclic systems like 1,4-dioxanes. The ring-opening can occur under both acidic and basic conditions, with the regioselectivity depending on the reaction conditions and the substitution pattern of the epoxide. libretexts.orgyoutube.com

A potential synthetic route leveraging epoxide chemistry could involve the intramolecular cyclization of a precursor formed by the ring-opening of a suitable epoxide.

Precursor Identification: A logical epoxide precursor would be one that contains the C2-C3 portion of the target molecule, for instance, 2,2-dimethyl-3-vinyloxirane . This epoxide can be synthesized from 3,3-dimethyl-1-butene (B1661986) via epoxidation.

Synthetic Strategy: The synthesis could proceed via the following conceptual steps:

Formation of a Halohydrin Ether: The epoxide (2,2-dimethyl-3-vinyloxirane) is opened by a nucleophilic oxygen source that also contains a leaving group, such as 2-bromoethanol, under acidic or basic catalysis.

Intramolecular Cyclization: The resulting intermediate, an alcohol with a bromo-ethoxy substituent, would then undergo an intramolecular Williamson ether synthesis upon treatment with a base to form the 1,4-dioxane ring.

This method offers an alternative to diol-based condensations, often providing high stereochemical control, although regioselectivity of the initial epoxide opening must be carefully managed.

The bromomethyl group is a versatile functional handle in organic synthesis. nbinno.com Its introduction can be planned at different stages of the synthesis. Retrosynthetically, this corresponds to disconnecting the C-Br bond to reveal either a hydroxymethyl (-CH₂OH) or a methyl (-CH₃) group.

Strategy 1: Bromination of a Hydroxymethyl Group: This is a common transformation where a primary alcohol is converted into the corresponding alkyl bromide. The precursor for this route would be (2,2-dimethyl-1,4-dioxan-3-yl)methanol . This strategy relies on the successful synthesis of the precursor alcohol, followed by a selective bromination step.

| Precursor | Reagent | Reaction Type |

| (2,2-dimethyl-1,4-dioxan-3-yl)methanol | PBr₃, HBr, or CBr₄/PPh₃ | Nucleophilic Substitution |

Strategy 2: Radical Bromination of a Methyl Group: This approach utilizes a free-radical chain reaction to replace a hydrogen atom on a methyl group with a bromine atom. The precursor for this pathway is 2,2,3-trimethyl-1,4-dioxane . The success of this strategy depends on the selective bromination of the C3-methyl group over other positions on the dioxane ring. The presence of adjacent ether oxygens can stabilize the resulting radical intermediate, favoring substitution at this position.

Direct and Indirect Synthetic Pathways to this compound

Based on the retrosynthetic analysis, an indirect pathway involving the initial synthesis of a stable dioxane intermediate followed by bromination appears to be a robust and controllable approach. The pathway commencing with the formation of 2,2,3-trimethyl-1,4-dioxane, followed by radical bromination, exemplifies this strategy.

Synthetic Pathway via 2,2,3-Trimethyl-1,4-dioxane:

Step 1: Synthesis of the Dioxane Ring: 3-Methyl-1,2-butanediol is treated with sodium hydride to form the corresponding dialkoxide. Subsequent reaction with 1,2-dibromoethane in an appropriate solvent like THF leads to the formation of the 2,2,3-trimethyl-1,4-dioxane ring via a double Sₙ2 reaction.

Step 2: Bromination: The synthesized trimethyl derivative is then subjected to bromination to introduce the bromine atom, yielding the final product.

The conversion of the 2,2,3-trimethyl-1,4-dioxane intermediate into this compound is a key transformation. This requires a method that selectively targets one of the methyl groups. Given the saturated alkyl nature of the substrate, radical bromination is the most suitable technique.

Radical halogenation allows for the functionalization of unactivated C-H bonds. The reaction proceeds through a radical chain mechanism involving initiation, propagation, and termination steps. Bromination is notably more selective than chlorination, preferentially reacting at the C-H bond that leads to the formation of the most stable radical intermediate (tertiary > secondary > primary). youtube.com

Mechanism and Selectivity: In the case of 2,2,3-trimethyl-1,4-dioxane, the potential sites for hydrogen abstraction are the methyl groups and the secondary C-H bonds on the dioxane ring (C5 and C6). The C3-methyl group is adjacent to an ether oxygen atom. The resulting primary radical at this position (an α-oxy radical) gains significant stabilization through resonance with the lone pair of the oxygen atom. This stabilization makes the C-H bonds of the C3-methyl group weaker and more susceptible to abstraction by a bromine radical compared to the C-H bonds at other positions.

Reagents and Conditions: The reaction is typically carried out using elemental bromine (Br₂) under UV irradiation (hν) or using N-Bromosuccinimide (NBS) with a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide in an inert solvent like carbon tetrachloride (CCl₄).

The following table summarizes typical conditions for radical bromination.

| Brominating Agent | Initiator | Solvent | Typical Substrate |

| Br₂ | UV light (hν) or Heat (Δ) | CCl₄, CH₂Cl₂ | Alkanes |

| N-Bromosuccinimide (NBS) | AIBN or Benzoyl Peroxide | CCl₄ | Allylic/Benzylic C-H, α-heteroatom C-H |

The use of NBS is often preferred as it maintains a low concentration of Br₂ and HBr in the reaction mixture, minimizing potential side reactions. The propagation steps for the bromination of the intermediate (R-CH₃) are as follows:

Propagation Step 1: R-CH₂-H + Br• → R-CH₂• + HBr

Propagation Step 2: R-CH₂• + Br₂ → R-CH₂-Br + Br•

This selective, indirect pathway provides a reliable method for the synthesis of this compound.

Catalytic and Non-Catalytic Bromination Techniques

Electrophilic Bromination Considerations

The conversion of the precursor alcohol, (2,2-dimethyl-1,4-dioxan-3-yl)methanol, into the target compound, this compound, is achieved by replacing the hydroxyl group with a bromine atom. While this transformation is formally a nucleophilic substitution (SN2) by a bromide ion, the reagents employed activate the alcohol by reacting with the nucleophilic oxygen, a process initiated by an electrophilic species.

Common and effective reagents for this conversion include phosphorus tribromide (PBr₃) and the combination of triphenylphosphine (B44618) (PPh₃) with carbon tetrabromide (CBr₄), known as the Appel reaction.

With phosphorus tribromide, the reaction mechanism begins with the attack of the alcohol's oxygen atom on the electrophilic phosphorus atom. This forms a good leaving group, which is subsequently displaced by a bromide ion in an SN2 reaction. This method is advantageous as it generally proceeds with minimal rearrangement side reactions, which is crucial for maintaining the integrity of the dioxane ring structure. manac-inc.co.jp The stoichiometry requires one equivalent of PBr₃ for every three equivalents of the alcohol.

The Appel reaction provides a mild alternative for converting primary alcohols to alkyl bromides. organic-chemistry.org The mechanism involves the formation of a phosphonium (B103445) salt from the reaction of triphenylphosphine and carbon tetrabromide. The alcohol's oxygen then attacks the electrophilic phosphorus, creating an oxyphosphonium intermediate. This activates the hydroxyl group as a leaving group, which is then displaced by the bromide ion via an SN2 pathway, leading to the desired product with inversion of configuration at a chiral center. organic-chemistry.org

Table 1: Comparison of Bromination Reagents for Alcohol Conversion

| Reagent | Typical Conditions | Mechanism | Advantages | Considerations |

|---|---|---|---|---|

| Phosphorus Tribromide (PBr₃) | DCM or neat, 0 °C to reflux | SN2 | Good yields for 1° and 2° alcohols, fewer rearrangements than with HBr. manac-inc.co.jp | Reaction is exothermic; requires careful temperature control. reddit.com Byproducts can complicate purification. |

| Appel Reaction (CBr₄/PPh₃) | Acetonitrile (B52724) or DCM, room temperature | SN2 | Very mild conditions, high yields, stereospecific (inversion). organic-chemistry.org | Stoichiometric amounts of triphenylphosphine oxide are produced as a byproduct, which can be difficult to remove. |

Formation of the 1,4-Dioxane Ring System

The synthesis of the substituted 1,4-dioxane ring is a pivotal step. The most prevalent and direct methods for constructing this heterocycle involve intramolecular cyclization, often categorized as ring-closing strategies.

Cycloaddition reactions, particularly the [4+2] Diels-Alder reaction, are fundamental for the synthesis of six-membered rings. libretexts.org However, their application for the direct synthesis of the saturated 1,4-dioxane core of the target molecule is less common. More frequently, dioxane moieties are incorporated into dienes, which then undergo cycloaddition to form more complex polycyclic systems. nih.govrsc.org For instance, 2,3-dimethylene-1,4-dioxane can act as a diene in [4+2] cycloadditions with various dienophiles to construct functionalized cyclohexene (B86901) derivatives. nih.gov While a powerful tool in heterocyclic chemistry, this approach is generally not the most direct route to simple substituted 1,4-dioxanes like the precursor needed for this compound.

Ring-closing strategies are the most effective and widely used methods for synthesizing substituted 1,4-dioxanes. A key approach is the intramolecular Williamson ether synthesis, a classic SN2 reaction where an alkoxide nucleophilically attacks an alkyl halide within the same molecule to form a cyclic ether. masterorganicchemistry.comlibretexts.org

A common pathway begins with the ring-opening of a substituted epoxide with a diol. For example, an approach to 2,2-disubstituted 1,4-dioxanes involves the opening of a 2,2-dimethyloxirane (B32121) derivative with ethylene glycol, followed by a subsequent two-step cyclization of the resulting diol to form the dioxane ring. enamine.netthieme-connect.com Another established industrial method involves the acid-catalyzed dehydration and ring closure of diethylene glycol or related glycols. nih.gov This reaction is typically performed at high temperatures in the presence of an acid catalyst like sulfuric acid. nih.gov

A highly relevant strategy for the synthesis of the specific precursor, (2,2-dimethyl-1,4-dioxan-3-yl)methanol, would be the reaction between 3,3-dimethyl-2-(hydroxymethyl)oxirane and ethylene glycol. The initial nucleophilic attack by one of the hydroxyl groups of ethylene glycol would open the epoxide ring, forming an intermediate diol. Subsequent deprotonation of the remaining hydroxyl group followed by an intramolecular SN2 reaction would close the ring to form the desired 1,4-dioxane structure.

Optimization of Reaction Conditions for Enhanced Yield and Selectivity

The efficiency of both the cyclization and bromination steps is highly dependent on the reaction conditions. Optimizing parameters such as solvent, temperature, and pressure is critical for maximizing product yield and minimizing the formation of unwanted byproducts.

The choice of solvent plays a significant role in the kinetics and outcome of the synthesis. For the ring-closing cyclization via the Williamson ether synthesis, polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), or acetonitrile are generally preferred. numberanalytics.comwikipedia.org These solvents effectively solvate the counter-ion of the alkoxide, thereby increasing the nucleophilicity of the oxygen anion and accelerating the rate of the intramolecular SN2 reaction. numberanalytics.com Using protic solvents, such as the parent alcohol, can slow the reaction rate due to solvation of the nucleophile through hydrogen bonding. masterorganicchemistry.com

In the bromination step using PBr₃ or Appel conditions, non-protic solvents like dichloromethane (B109758) (DCM) or acetonitrile are commonly used. organic-chemistry.orgreddit.com These solvents are chosen for their ability to dissolve the reactants and for their inertness under the reaction conditions. In the Appel reaction, for instance, using acetonitrile can be an effective choice. organic-chemistry.org

Table 2: Influence of Solvent on Williamson Ether Synthesis Yield

| Base | Solvent | Solvent Type | Relative Yield |

|---|---|---|---|

| Sodium Hydride (NaH) | DMF | Polar Aprotic | High (e.g., 85%) numberanalytics.com |

| Potassium tert-butoxide (KOtBu) | DMSO | Polar Aprotic | Very High (e.g., 90%) numberanalytics.com |

| Sodium Hydroxide (NaOH) | Water | Protic | Low (e.g., 40%) numberanalytics.com |

Temperature is a critical parameter in both stages of the synthesis. During the bromination of the precursor alcohol with PBr₃, the reaction is typically initiated at a low temperature (0 °C) and may be allowed to warm to room temperature. vaia.com This is necessary to control the highly exothermic nature of the reaction between the alcohol and PBr₃. reddit.com Insufficient cooling can lead to side reactions and the potential formation of hazardous byproducts like phosphine (B1218219) gas at temperatures above 100°C. manac-inc.co.jpyoutube.com

Table 3: Effect of Temperature and Pressure on 1,4-Dioxane Synthesis via Dehydration of Diethylene Glycol

| Temperature (°C) | Pressure (mm Hg) | Key Observation | Reference |

|---|---|---|---|

| 150 - 170 | 50 - 400 | Optimal conditions for high yield and minimal side reactions. | google.com |

| >170 | ~760 (Atmospheric) | Increased formation of tars and other byproducts. | nih.gov |

| 184 | 400 | Higher temperature can be used but selectivity may decrease. | google.com |

Catalyst Selection and Loading for Specific Transformations

The transformations of this compound, primarily through nucleophilic substitution, can be significantly enhanced by the appropriate selection of catalysts. Given that the substrate is a primary alkyl bromide, reactions often involve anionic nucleophiles, which can present solubility challenges in organic solvents. Phase-Transfer Catalysis (PTC) is a particularly effective methodology to overcome these issues. crdeepjournal.org PTC facilitates the migration of a reactant from one phase into another where the reaction occurs, increasing reaction rates and yields. crdeepjournal.org

Common phase-transfer catalysts for SN2 reactions on alkyl halides include quaternary ammonium (B1175870) and phosphonium salts. The catalyst's lipophilicity is crucial for its effectiveness. For instance, salts with longer alkyl chains, such as tetrabutylammonium (B224687) bromide (TBAB), are more soluble in organic phases and are generally more efficient. The catalyst loading is a critical parameter that must be optimized; typically, it ranges from 1 to 10 mol% relative to the limiting reagent. Higher loadings can increase the reaction rate but may also lead to purification challenges and increased cost.

For specific transformations, such as O-alkylation of phenols or N-alkylation of amines, the choice of catalyst and its loading can be tailored. For instance, in the reaction with phenols, a solid-liquid PTC system using potassium carbonate as the base and TBAB as the catalyst in a solvent like acetonitrile or dioxane is a common approach.

Table 1: Representative Phase-Transfer Catalysts for Transformations of Alkyl Halides

| Catalyst Name | Abbreviation | Typical Loading (mol%) | Common Applications |

|---|---|---|---|

| Tetrabutylammonium bromide | TBAB | 1 - 10 | O-, N-, C-, S-alkylations |

| Tetrabutylammonium hydrogen sulfate | TBAHS | 1 - 10 | Oxidation, alkylation |

| Benzyltriethylammonium chloride | TEBAC | 2 - 10 | Alkylation, dichlorocarbene (B158193) generation |

Purification and Isolation Methodologies in Compound Synthesis

Column chromatography is the most prevalent technique for the purification of this compound and its derivatives, owing to its versatility in separating compounds with varying polarities. Silica gel is the most common stationary phase used for these moderately polar compounds.

The selection of the eluent (mobile phase) is critical for achieving good separation. A solvent system is typically chosen based on preliminary analysis by thin-layer chromatography (TLC). For the parent compound and its non-polar derivatives, a mixture of a non-polar solvent like hexane (B92381) or petroleum ether and a slightly more polar solvent like ethyl acetate (B1210297) or dichloromethane is effective. The polarity of the eluent is gradually increased to elute compounds with higher polarity. For example, a gradient elution starting from 5% ethyl acetate in hexane and gradually increasing to 20-30% is a common strategy.

Table 2: Common Eluent Systems for Silica Gel Chromatography of Moderately Polar Compounds

| Eluent System | Polarity | Typical Applications |

|---|---|---|

| Hexane / Ethyl Acetate | Low to Medium | General purpose for ethers, esters, alkyl halides |

| Dichloromethane / Petroleum Ether | Low to Medium | Good for separating less polar compounds |

| Hexane / Dichloromethane | Low | Separation of very non-polar compounds |

For solid derivatives of this compound, crystallization is an effective method for achieving high purity. The process involves dissolving the crude product in a minimum amount of a hot solvent in which it is highly soluble, and then allowing the solution to cool slowly. The desired compound will crystallize out, leaving impurities in the mother liquor. A suitable solvent system often consists of a pair of miscible solvents: one in which the compound is soluble (the "good" solvent) and one in which it is poorly soluble (the "poor" solvent). Common solvent pairs include ethanol/water, dichloromethane/hexane, and ethyl acetate/heptane.

Distillation is suitable for purifying the starting material or liquid derivatives that are thermally stable. Due to the likely high boiling point of these compounds, vacuum distillation is generally required to prevent decomposition at elevated temperatures. The appropriate pressure and temperature are determined by the compound's volatility.

Iii. Advanced Spectroscopic and Spectrometric Techniques for Structural Elucidation and Purity Assessment

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone of chemical analysis, offering a window into the atomic-level structure of molecules.

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy would be employed to identify the different types of hydrogen atoms (protons) present in the 3-(Bromomethyl)-2,2-dimethyl-1,4-dioxane molecule. By analyzing the chemical shifts (δ), integration values, and splitting patterns (multiplicity) of the signals, one could deduce the electronic environment and neighboring protons for each hydrogen.

Expected ¹H NMR Spectral Features:

A detailed analysis of the ¹H NMR spectrum would be expected to show distinct signals corresponding to the protons of the two methyl groups, the methylene (B1212753) protons of the bromomethyl group, and the protons on the dioxane ring. The precise chemical shifts and coupling constants would be crucial for confirming the substitution pattern and stereochemistry of the molecule.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in this compound would produce a distinct signal in the ¹³C NMR spectrum.

Expected ¹³C NMR Spectral Features:

The spectrum would be expected to display signals for the carbon atoms of the two methyl groups, the quaternary carbon of the dimethyl-substituted position, the carbon of the bromomethyl group, and the carbons within the dioxane ring. The chemical shifts of these signals would be indicative of their bonding environment.

To unambiguously assign all proton and carbon signals and to determine the precise connectivity and spatial arrangement of atoms, a series of two-dimensional (2D) NMR experiments would be essential.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings, helping to establish which protons are adjacent to one another within the molecule.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of which protons are attached to which carbons.

ROESY (Rotating-frame Overhauser Effect Spectroscopy): This experiment would provide insights into the spatial proximity of different protons, which is valuable for determining the stereochemistry and conformation of the molecule.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is instrumental in determining the molecular weight of a compound and can provide structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) would be used to determine the exact mass of the this compound molecule with a high degree of accuracy. This precise mass measurement allows for the unambiguous determination of the molecular formula (C₇H₁₃BrO₂), as it can distinguish between compounds with the same nominal mass but different elemental compositions. The predicted monoisotopic mass for this compound is approximately 208.0099 Da.

In a mass spectrometer, molecules can be fragmented into smaller, charged pieces. The pattern of these fragments is often unique to a specific molecular structure and can be used as a "fingerprint" for identification. Analysis of the fragmentation pattern of this compound would involve identifying the characteristic losses of fragments, such as the bromine atom, the bromomethyl group, or parts of the dioxane ring, which would further corroborate the proposed structure.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identity

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique ideal for separating volatile and semi-volatile compounds from a mixture and identifying them. jmchemsci.com For this compound, GC-MS serves as a definitive method for purity assessment and identity confirmation.

In a typical GC-MS analysis, the sample is injected into the gas chromatograph, where it is vaporized. An inert carrier gas flows through a capillary column containing a stationary phase. Components of the sample are separated based on their boiling points and differential interactions with the stationary phase. Due to its specific chemical structure, this compound will have a characteristic retention time under defined column conditions, allowing for its separation from solvents, starting materials, and by-products.

Following separation by the GC, the eluted molecules enter the mass spectrometer. In the ion source, molecules are typically ionized by electron impact (EI), which causes them to fragment in a reproducible manner. The mass spectrometer then separates these fragments based on their mass-to-charge ratio (m/z). The resulting mass spectrum displays the relative abundance of these fragments and serves as a unique molecular "fingerprint."

The identity of this compound (molecular formula: C7H13BrO2) can be confirmed by the presence of its molecular ion peak and characteristic fragment ions. uni.lu The presence of bromine is readily identified by the isotopic pattern of its ions (approximately equal abundance of 79Br and 81Br isotopes). Purity is determined by integrating the peak area of the compound in the chromatogram and comparing it to the total area of all detected peaks.

Table 1: Predicted Mass Spectrometry Data for this compound

| Ion Species | Predicted m/z (for 79Br) | Predicted m/z (for 81Br) | Notes |

| [M]+ (Molecular Ion) | 208.01 | 210.01 | The parent molecular ion. Its presence confirms the molecular weight. |

| [M-CH3]+ | 193.0 | 195.0 | Loss of a methyl group from the gem-dimethyl group. |

| [M-CH2Br]+ | 115.08 | 115.08 | Loss of the bromomethyl radical, a common fragmentation pathway for brominated compounds. This fragment would no longer show the bromine isotopic pattern. |

| [CH2Br]+ | 92.95 | 94.95 | The bromomethyl cation itself. |

| [C(CH3)2OCHOCH2]+ | 101.06 | 101.06 | A significant fragment resulting from the cleavage of the dioxane ring. |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques used to identify the functional groups present in a molecule. sci-hub.se These methods probe the vibrations of chemical bonds, which occur at characteristic frequencies.

For this compound, IR and Raman spectra would reveal key features confirming its structure. The most prominent bands would be associated with the C-H bonds of the alkyl groups, the C-O bonds of the cyclic ether (dioxane ring), and the C-Br bond. docbrown.info

C-H Stretching: Aliphatic C-H stretching vibrations from the methyl and methylene groups are expected in the 2850-3000 cm⁻¹ region. researchgate.net

C-O Stretching: The characteristic C-O-C stretching vibrations of the cyclic ether are typically strong in the IR spectrum and appear in the fingerprint region, generally between 1070 and 1140 cm⁻¹. docbrown.info

C-Br Stretching: The C-Br stretching vibration is expected to appear at lower wavenumbers, typically in the 500-650 cm⁻¹ range. This band can sometimes be weak in an IR spectrum but may be more prominent in a Raman spectrum.

CH₂ and CH₃ Bending: Bending (deformation) vibrations for the CH₂ and CH₃ groups would be observed in the 1365-1480 cm⁻¹ region. docbrown.inforesearchgate.net

The absence of bands corresponding to hydroxyl (-OH, broad band around 3200-3600 cm⁻¹) or carbonyl (C=O, strong band around 1700 cm⁻¹) groups would confirm the purity of the dioxane structure.

Table 2: Characteristic Vibrational Frequencies for this compound

| Functional Group / Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Technique (IR/Raman) | Notes |

| C-H (Alkyl) Stretching | 2850 - 3000 | IR, Raman | Strong intensity, confirms the presence of methyl and methylene groups. |

| C-H Bending (Deformation) | 1365 - 1480 | IR, Raman | Medium to strong intensity. |

| C-O-C (Ether) Stretching | 1070 - 1140 | IR (strong) | Characteristic of the dioxane ring structure. docbrown.info |

| C-Br Stretching | 500 - 650 | IR, Raman (strong) | Confirms the presence of the bromomethyl group. |

X-ray Crystallography for Solid-State Structural Analysis and Conformational Studies

X-ray crystallography is a definitive technique for determining the precise three-dimensional atomic structure of a molecule in its crystalline solid state. While this technique is contingent on the ability to grow a suitable single crystal of the compound or a derivative, it provides unparalleled detail about molecular geometry. researchgate.net

If a single crystal of this compound were obtained, X-ray diffraction analysis would yield precise data on:

Bond Lengths: The exact distances between bonded atoms (e.g., C-C, C-O, C-Br).

Bond Angles: The angles formed by three connected atoms.

Conformation of the Dioxane Ring: It would definitively establish the conformation of the 1,4-dioxane (B91453) ring, which typically adopts a chair conformation, and determine whether the bromomethyl and methyl substituents are in axial or equatorial positions.

Intermolecular Interactions: The analysis would also reveal how the molecules are packed in the crystal lattice and identify any significant intermolecular forces, such as dipole-dipole interactions.

This technique is particularly valuable for confirming the relative stereochemistry in cyclic systems and understanding the preferred solid-state conformation, which can influence the material's physical properties.

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Enantiomeric Purity Assessment

The this compound molecule possesses a chiral center at the C3 carbon atom (the carbon atom bonded to the bromomethyl group). Consequently, the compound can exist as a pair of enantiomers (R and S forms). Chiroptical spectroscopy techniques are essential for studying such chiral molecules. researchgate.net

Circular Dichroism (CD) spectroscopy is a primary method for this purpose. mdpi.com It measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. A non-racemic sample (one with an excess of one enantiomer) will yield a characteristic CD spectrum with positive or negative peaks (known as Cotton effects) at specific wavelengths, typically corresponding to the molecule's electronic absorption bands.

Key applications of CD spectroscopy for chiral analogs of this compound include:

Distinguishing Enantiomers: The two enantiomers of this compound would produce mirror-image CD spectra.

Determining Enantiomeric Purity: The intensity of the CD signal is directly proportional to the enantiomeric excess (ee) of the sample. By comparing the CD signal of an unknown sample to that of a pure enantiomeric standard, the enantiomeric purity can be quantified.

Assigning Absolute Configuration: While complex, the absolute configuration (R or S) can often be assigned by comparing experimental CD spectra with those predicted by theoretical calculations or with spectra of structurally similar compounds of known configuration.

This technique is indispensable when the stereochemistry of the compound is critical, as is often the case in the synthesis of pharmaceuticals and other biologically active molecules. researchgate.net

Iv. Computational Chemistry and Theoretical Investigations of 3 Bromomethyl 2,2 Dimethyl 1,4 Dioxane

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental to predicting the three-dimensional arrangement of atoms and the distribution of electrons within a molecule. These methods solve the Schrödinger equation, or a simplified form of it, to determine the energetic and electronic properties of a chemical system.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational efficiency. Instead of calculating the complex wave function of a multi-electron system, DFT determines the electron density, from which the energy and other properties can be derived. For 3-(bromomethyl)-2,2-dimethyl-1,4-dioxane, DFT calculations would be employed to find the most stable molecular geometry (the optimized geometry) by minimizing the energy of the system.

These calculations would typically involve selecting a functional (e.g., B3LYP, PBE) and a basis set (e.g., 6-31G*, cc-pVTZ) that appropriately describe the electronic structure of the molecule. The output of such a calculation would provide precise bond lengths, bond angles, and dihedral angles for the lowest energy conformation of the molecule. Furthermore, DFT can be used to calculate thermodynamic properties such as enthalpy, entropy, and Gibbs free energy, which are crucial for understanding the stability of different conformers and predicting reaction outcomes.

Illustrative Data from DFT Calculations:

The following table represents the type of data that would be obtained from DFT calculations for the optimized geometry of this compound. The values are hypothetical and for illustrative purposes only.

| Parameter | Calculated Value |

| C-O Bond Length (Dioxane Ring) | 1.43 Å |

| C-C Bond Length (Dioxane Ring) | 1.54 Å |

| C-Br Bond Length | 1.95 Å |

| O-C-C Bond Angle (Dioxane Ring) | 109.5° |

| C-C-Br Bond Angle | 110.2° |

| Total Energy | -2345.67 Hartrees |

| Dipole Moment | 2.1 Debye |

Ab initio methods are a class of quantum chemistry calculations that are based on first principles, without the use of experimental data in their formulation. Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory provide a systematic way to approach the exact solution of the Schrödinger equation. While computationally more demanding than DFT, they can offer higher accuracy for certain properties. For this compound, ab initio calculations would be valuable for obtaining highly accurate electronic properties, such as ionization potentials, electron affinities, and a detailed description of the molecular orbitals (HOMO and LUMO).

Semi-empirical methods, on the other hand, use parameters derived from experimental data to simplify the calculations. Methods like AM1, PM3, and MNDO are much faster than DFT or ab initio methods, making them suitable for preliminary conformational searches of large molecules. However, their accuracy is generally lower.

Comparison of Computational Methods for Electronic Properties:

| Method | Computational Cost | Typical Application for this compound |

| Semi-Empirical (e.g., AM1, PM3) | Low | Rapid initial conformational screening. |

| Hartree-Fock (HF) | Moderate | Initial geometry optimization and wavefunction analysis. |

| Density Functional Theory (DFT) | Moderate-High | Optimized geometries, energetics, and electronic properties. |

| Møller-Plesset (MP2) | High | High-accuracy energy calculations and electron correlation effects. |

| Coupled Cluster (e.g., CCSD(T)) | Very High | "Gold standard" for single-point energy calculations. |

Conformational Analysis and Stereochemical Insights

The flexible six-membered dioxane ring in this compound can adopt several conformations. Understanding the relative stabilities of these conformers is crucial as the conformation can significantly influence the molecule's reactivity and physical properties.

Computational methods are extensively used to explore the potential energy surface of cyclic molecules like 1,4-dioxane (B91453) derivatives. The primary conformations of the 1,4-dioxane ring are the chair and the twist-boat forms. For this compound, the substituents will influence the relative energies of these conformers.

Energy minimization calculations would be performed starting from various initial geometries to locate all the stable conformers. The bromomethyl group at the C3 position can be in either an axial or equatorial position in the chair conformation. The relative energies of these conformers would be calculated to determine the most stable arrangement. The gem-dimethyl group at the C2 position will also influence the ring's geometry.

Stereoelectronic effects are interactions between electron orbitals that depend on the spatial arrangement of atoms in a molecule. nih.gov In 1,4-dioxane systems, effects such as the anomeric effect and gauche interactions can play a significant role in determining conformational preferences. nih.gov

For this compound, the orientation of the C-Br bond relative to the oxygen lone pairs of the dioxane ring would be of particular interest. Hyperconjugative interactions, such as the donation of electron density from an oxygen lone pair into the antibonding orbital of the C-Br bond (n -> σ*), could stabilize certain conformations. Computational analysis of the natural bond orbitals (NBO) would be used to quantify these interactions and understand their impact on the molecule's geometry and stability.

Reaction Pathway and Mechanism Prediction Studies

Theoretical chemistry can be a powerful tool for elucidating the mechanisms of chemical reactions. For this compound, computational studies could be used to predict the pathways of various reactions, such as nucleophilic substitution at the bromomethyl group or reactions involving the dioxane ring itself.

By calculating the energies of reactants, transition states, and products, a reaction energy profile can be constructed. The height of the energy barrier (the activation energy) determines the rate of the reaction. The geometry of the transition state provides crucial information about the mechanism of the reaction. For example, in a nucleophilic substitution reaction, computational studies could distinguish between an SN1 and an SN2 mechanism by locating the respective transition states and intermediates. These studies provide valuable insights that can guide the design of new synthetic routes and the understanding of reaction outcomes.

Transition State Characterization for Key Synthetic Steps

The synthesis of this compound, like any chemical reaction, proceeds through a high-energy transition state that lies on the reaction coordinate between reactants and products. Characterizing this transition state is crucial for understanding the reaction mechanism, kinetics, and potential energy barriers. Computational methods, particularly those based on Density Functional Theory (DFT), are adept at locating and analyzing these transient structures.

A typical analysis would involve:

Locating the Transition State (TS): Algorithms are used to find the saddle point on the potential energy surface corresponding to the TS.

Frequency Calculation: A frequency calculation is then performed on the optimized TS geometry. A genuine transition state is confirmed by the presence of a single imaginary frequency, which corresponds to the vibrational mode of the atoms along the reaction coordinate (e.g., the breaking and forming of specific bonds).

Intrinsic Reaction Coordinate (IRC) Calculation: An IRC calculation can be performed to confirm that the identified transition state correctly connects the desired reactants and products on the potential energy surface.

For a key synthetic step in the formation of this compound, such as the cyclization or bromination step, transition state analysis would provide critical data on the activation energy. This information helps in optimizing reaction conditions (e.g., temperature, catalyst) to improve reaction rates and yields. To date, specific published research detailing the transition state characterization for the synthesis of this compound is not available.

Prediction of Regioselectivity and Stereoselectivity

Many chemical reactions can yield multiple products, known as isomers. Regioselectivity refers to the preference for bond-making or breaking at one position over all other possible positions. Stereoselectivity is the preference for the formation of one stereoisomer over another. Computational chemistry can predict these outcomes by comparing the activation energies of the different reaction pathways leading to the various possible products.

For reactions involving this compound, such as nucleophilic substitution at the bromomethyl group or reactions involving the dioxane ring, theoretical calculations could predict the preferred product. For instance, by calculating the activation energies for different attack trajectories of a nucleophile, one could determine the most favorable stereochemical outcome. The pathway with the lowest-energy transition state is predicted to be the major product channel. A detailed computational study on the regioselectivity and stereoselectivity of reactions involving this compound has not been found in the reviewed literature.

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for explaining and predicting chemical reactivity. It focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) of one molecule and the Lowest Unoccupied Molecular Orbital (LUMO) of another. The energy and symmetry of these orbitals are key to understanding reaction pathways.

HOMO: The outermost orbital containing electrons. It represents the ability of a molecule to donate electrons (nucleophilicity).

LUMO: The innermost orbital without electrons. It represents the ability of a molecule to accept electrons (electrophilicity).

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is an indicator of molecular stability. A large gap implies high stability and low reactivity, while a small gap suggests high reactivity.

An FMO analysis of this compound would involve calculating the energies and visualizing the spatial distribution of its HOMO and LUMO. This would reveal the most likely sites for nucleophilic and electrophilic attack. For example, the analysis would likely show a significant contribution of the bromine and oxygen atoms to the frontier orbitals, indicating their importance in the molecule's reactivity. While the principles of FMO theory are well-established, specific calculated values for the HOMO-LUMO gap and orbital visualizations for this compound are not presently available in published research.

Non-Covalent Interaction (NCI) Analysis and Hirshfeld Surface Analysis for Intermolecular Interactions

Understanding the non-covalent interactions that govern how molecules pack in the solid state is essential for fields like materials science and crystal engineering. NCI and Hirshfeld surface analyses are two powerful computational tools for visualizing and quantifying these weak interactions.

Non-Covalent Interaction (NCI) Analysis: NCI analysis is based on the electron density and its derivatives. It generates 3D plots that visualize weak interactions such as hydrogen bonds, van der Waals forces, and steric repulsion. Different types of interactions are typically color-coded:

Blue: Strong, attractive interactions (e.g., hydrogen bonds).

Green: Weak, attractive interactions (e.g., van der Waals forces).

Red: Strong, repulsive interactions (e.g., steric clashes).

Hirshfeld Surface Analysis: This method partitions the crystal space into regions defined by where the electron density of a pro-molecule (the molecule of interest) dominates over the electron density of all other molecules in the crystal. The surface encloses this space and can be mapped with various properties to visualize intermolecular contacts. A key output is the 2D "fingerprint plot," which summarizes all intermolecular contacts and provides a quantitative percentage contribution for each type of interaction.

For this compound, these analyses would identify and quantify the specific non-covalent interactions present in its crystal structure. Given its atomic composition, the primary interactions would likely be:

Hydrogen bonds: Primarily of the C–H···O type, involving the dioxane oxygen atoms.

Halogen bonds: C–Br···O interactions, where the bromine atom acts as an electrophilic region.

Van der Waals forces: Including H···H, C···H, and Br···H contacts.

V. Applications and Utility of 3 Bromomethyl 2,2 Dimethyl 1,4 Dioxane As a Building Block in Organic Synthesis

Precursor in the Synthesis of Complex Organic Architectures

While specific, detailed examples for 3-(bromomethyl)-2,2-dimethyl-1,4-dioxane are not extensively documented in dedicated studies, its potential as a precursor can be inferred from the reactivity of similar bromoalkanes and cyclic acetals.

Construction of Spirocyclic Systems

Formation of Fused Heterocyclic Rings

The formation of fused heterocyclic rings typically involves annulation reactions where a new ring is built onto an existing one. The bromomethyl group of this compound could theoretically be used to alkylate a nucleophilic site on a pre-existing ring, followed by an intramolecular cyclization to form the fused system. While this is a common synthetic strategy, specific examples employing this particular dioxane derivative are not prominent in the available research. Methodologies for synthesizing fused heterocycles are diverse and often tailored to the specific target ring system. uoregon.edu

Asymmetric Synthesis of Chiral Compounds

For this compound to be directly used in asymmetric synthesis, it would typically need to be resolved into its individual enantiomers. The chiral center is the carbon atom of the dioxane ring to which the bromomethyl group is attached. Once in an enantiomerically pure form, it could be used as a chiral building block. For instance, a patent describes a process for synthesizing (4R-cis)-1,1-dimethylethyl 6-cyanomethyl-2,2-dimethyl-1,3-dioxane-4-acetate, a chiral dioxane derivative used as an intermediate for hypocholesterolemic agents. google.com This highlights the utility of chiral dioxanes in synthesis, although it pertains to a 1,3-dioxane (B1201747) structure. General strategies in asymmetric synthesis often rely on chiral catalysts, auxiliaries, or starting materials to control the stereochemical outcome of a reaction. mdpi.comresearchgate.netrsc.orgresearchgate.net

Role in the Elaboration of Functionalized Scaffolds

The primary role of this compound would be to introduce a protected diol functionality onto a molecular scaffold, which can be further elaborated.

Development of Novel Oxygen-Containing Heterocycles

The 1,4-dioxane (B91453) ring is itself an oxygen-containing heterocycle. The compound can be used to synthesize more complex molecules containing this motif. For example, propargyl ethers derived from related bromo-alcohols can undergo intramolecular cyclization to form substituted 1,4-dioxanes. researchgate.net The dioxane moiety can also be a component in reactions that form other heterocyclic systems. For instance, in one study, dioxane itself was found to participate in a silver-catalyzed ring-opening reaction to form 3-aryl-1-(2-(vinyloxy)ethoxy)isoquinolines. rsc.org This indicates the potential for the dioxane ring to be more than a passive protecting group, although such reactivity has not been specifically documented for this compound.

Generation of Diverse Chemical Libraries

Building blocks are essential for the generation of chemical libraries used in drug discovery and materials science. ambeed.com The reactivity of the bromomethyl group allows this compound to be attached to various core scaffolds. Subsequent deprotection of the acetal (B89532) would yield a diol, which can then undergo a different set of reactions (e.g., esterification, etherification, oxidation). This two-stage reactivity makes it a potentially useful tool in combinatorial synthesis to increase molecular diversity. However, specific examples of large libraries being constructed from this particular building block are not detailed in the reviewed literature. The development of libraries of bioactive compounds, such as novel bromophenols, often relies on versatile synthetic routes and functional group tolerance. mdpi.com

Information regarding "this compound" is not available in the public domain.

Extensive research has been conducted to gather information on the chemical compound "this compound," focusing on its applications and utility as a building block in organic synthesis and materials science. Despite a thorough search of scientific databases and chemical literature, no specific data or research findings related to this particular compound could be located.

The search included inquiries into its role as an intermediate in the synthesis of specific target molecules and its applications in polymer chemistry and resin development. However, the available scientific literature does not appear to contain any mention of "this compound" in these contexts.

It is possible that this compound is not commonly used in the applications specified, or that research involving it is not publicly documented. Information is more readily available for other isomers, such as those of 1,3-dioxane, but not for the requested 1,4-dioxane derivative.

Due to the lack of available information, it is not possible to provide a detailed article on the applications and utility of "this compound" as requested.

Vi. Future Research Directions and Emerging Trends

Exploration of Novel Synthetic Routes with Improved Sustainability and Efficiency

While established methods for the synthesis of dioxane derivatives exist, a significant future direction lies in the development of more sustainable and efficient routes to 3-(Bromomethyl)-2,2-dimethyl-1,4-dioxane. This aligns with the broader adoption of green chemistry principles aimed at minimizing environmental impact and improving resource efficiency. rsc.orgsemanticscholar.org

Future research will likely focus on:

One-Pot Syntheses: Designing multi-step reactions that occur in a single reaction vessel can significantly reduce solvent waste, purification steps, and energy consumption. frontiersin.org The development of a one-pot procedure starting from readily available precursors could offer a more streamlined and economical pathway to the target molecule.

Solvent-Free or Greener Solvent Conditions: A critical aspect of green chemistry is the reduction or replacement of hazardous organic solvents. rsc.orgsigmaaldrich.com Investigations into solvent-free reaction conditions or the use of environmentally benign solvents like water, ionic liquids, or bio-derived alternatives such as 2-methyltetrahydrofuran (B130290) (2-MeTHF) could drastically improve the environmental profile of the synthesis. sigmaaldrich.comsoton.ac.uk

Catalyst-Free Pathways: Exploring synthetic transformations that proceed efficiently without the need for metal catalysts or strong acids/bases is a key goal. frontiersin.org This can simplify product purification and avoid the environmental and health concerns associated with toxic catalysts.

Table 1: Potential Green Chemistry Approaches for Synthesis

| Approach | Description | Potential Benefits | Example of a Related Application |

|---|---|---|---|

| One-Pot Synthesis | Combining multiple reaction steps into a single procedure without isolating intermediates. | Reduced waste, time, and resource consumption. | One-pot synthesis of quinolinyl chalcones. frontiersin.org |

| Greener Solvents | Replacing traditional volatile organic compounds (VOCs) with water, supercritical fluids, or bio-based solvents. | Lower toxicity, reduced pollution, and improved safety. | Use of Cyclopentyl methyl ether (CPME) as an alternative to 1,4-dioxane (B91453) and THF. sigmaaldrich.com |

| Atom Economy | Designing syntheses where the maximum number of atoms from the reactants are incorporated into the final product. | Minimization of waste byproducts. | Gewald reaction catalyzed by N-methylpiperazine-functionalized polyacrylonitrile (B21495) fibres. rsc.org |

Development of Advanced Catalytic Systems for Selective Transformations

The bromomethyl group is a versatile functional handle, amenable to a wide range of chemical transformations. Future research will undoubtedly focus on employing advanced catalytic systems to achieve high selectivity and efficiency in modifying this part of the molecule.

Emerging trends in this area include:

Photocatalysis: Visible-light photocatalysis offers a mild and powerful method for generating radicals and promoting a variety of bond-forming reactions. This could be applied to the functionalization of the C-Br bond under environmentally friendly conditions.

Transition-Metal Catalysis: Palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations, are powerful tools for C-C, C-N, and C-O bond formation. researchgate.net Developing specific catalysts that are effective for the this compound substrate could open up a vast chemical space for derivatization.

Organocatalysis: The use of small organic molecules as catalysts provides a metal-free alternative for many transformations. Chiral organocatalysts could be employed to introduce new stereocenters in reactions involving the bromomethyl group, leading to enantiomerically enriched products.

Investigation of Unprecedented Reactivity Patterns and Mechanistic Pathways

A deeper understanding of the intrinsic reactivity of this compound could reveal novel and unexpected chemical transformations. The interplay between the reactive bromomethyl group and the dioxane ring system may lead to unique reaction pathways.

Future studies could explore:

Ring-Opening Reactions: Under certain catalytic conditions, the dioxane ring itself may participate in reactions, leading to ring-opened products that could serve as valuable synthetic intermediates. For instance, silver triflate has been shown to catalyze a domino reaction involving the ring-opening of dioxane in the synthesis of certain isoquinolines. nih.govrsc.org

Neighboring Group Participation: The oxygen atoms of the dioxane ring could potentially influence the reactivity of the bromomethyl group through neighboring group participation, possibly facilitating substitutions or rearrangements.

Computational Studies: Density Functional Theory (DFT) and other computational methods can be invaluable for predicting reaction outcomes, elucidating complex reaction mechanisms, and rationalizing observed reactivity patterns. These in silico studies can guide experimental design and accelerate the discovery of new reactions.

Design and Synthesis of Advanced Analogs with Tunable Chemical Properties

The 1,4-dioxane scaffold is present in numerous biologically active compounds. enamine.netnih.gov A significant area of future research will be the design and synthesis of advanced analogs of this compound with tailored properties for various applications, particularly in medicinal chemistry and materials science.

This can be achieved by:

Systematic Derivatization: Replacing the bromine atom with a wide array of functional groups through nucleophilic substitution or cross-coupling reactions to create a library of analogs. researchgate.net

Modification of the Dioxane Ring: Introducing additional substituents onto the dioxane core or altering the substitution pattern to modulate the molecule's conformation, lipophilicity, and metabolic stability. The synthesis of functionalized 1,4-dioxanes with additional rings is an area of active research. enamine.netepa.gov

Introduction of Fluorine: The incorporation of fluorine atoms can significantly alter the physicochemical and biological properties of a molecule. Developing methods to synthesize fluorinated analogs of the title compound is a promising research direction.

Table 2: Potential Structural Modifications and Their Predicted Effects

| Modification Site | Potential New Functional Group | Predicted Effect on Properties |

|---|---|---|

| Bromomethyl Group | -CN, -N3, -OR, -SR, Aryl, Alkynyl | Alters reactivity, polarity, and allows for further conjugation. |

| Dioxane Ring | -OH, -F, additional alkyl/aryl groups | Modulates solubility, metabolic stability, and conformational preference. |

| Gem-dimethyl Group | Spirocyclic ring, other alkyl groups | Influences steric hindrance and molecular rigidity. |

Integration with Automated Synthesis and High-Throughput Experimentation Platforms

The fields of automated synthesis and high-throughput experimentation (HTE) are revolutionizing chemical research by enabling the rapid optimization of reactions and the synthesis of large compound libraries. researchgate.netnih.gov The application of these technologies to this compound represents a major emerging trend.

Key applications include:

Reaction Optimization: HTE platforms can be used to screen hundreds or even thousands of reaction conditions (e.g., catalysts, ligands, solvents, bases, temperatures) in parallel to quickly identify the optimal conditions for synthesizing or functionalizing the compound. youtube.comacs.orgacs.org This drastically reduces the time and resources required compared to traditional one-at-a-time experimentation. youtube.comrowan.edu

Library Synthesis: Automated synthesizers can be programmed to perform a series of reactions to generate a large library of analogs based on the this compound scaffold. researchgate.net These libraries are essential for screening for biological activity in drug discovery programs.

Data-Driven Discovery: The large datasets generated by HTE can be analyzed using machine learning algorithms to identify trends, predict reaction outcomes, and guide the design of new experiments, accelerating the pace of discovery. researchgate.net

The integration of these advanced platforms will undoubtedly accelerate the exploration of the chemical space around this compound, leading to the rapid discovery of new compounds with valuable properties.

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for preparing 3-(Bromomethyl)-2,2-dimethyl-1,4-dioxane, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution reactions. For example, bromomethylation of 2,2-dimethyl-1,4-dioxane derivatives using brominating agents (e.g., HBr or bromine) in chloroform under ambient conditions has been reported. Optimization involves adjusting reaction time (e.g., 4–18 days) and stoichiometric ratios of reagents. Lower yields (15%) may result from incomplete conversion, while higher yields (74–99%) are achievable with excess bromomethylating agents and controlled solvent polarity .

Q. What safety protocols should be prioritized when handling this compound in laboratory settings?

- Methodological Answer : Due to limited toxicological data, strict precautions are essential. Immediate flushing with water for eye exposure (10–15 minutes) and thorough skin washing with soap (15+ minutes) are critical. Contaminated clothing must be removed and washed. Work should be conducted in fume hoods with personal protective equipment (gloves, goggles). Toxicity studies should precede large-scale use .

Q. Which analytical techniques are most reliable for verifying the structural integrity of this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is key for confirming bromomethyl group positioning and dioxane ring conformation. High-resolution mass spectrometry (HRMS) and infrared (IR) spectroscopy validate molecular weight and functional groups. For stereoisomers, chiral HPLC or polarimetry may be required .

Advanced Research Questions

Q. How do competing substrates (e.g., 1,3-dioxolane) or environmental factors (e.g., bicarbonate alkalinity) influence the oxidative degradation of this compound?

- Methodological Answer : Bicarbonate alkalinity increases oxidant demand (e.g., ozone/H₂O₂) by scavenging hydroxyl radicals, reducing degradation efficiency. Competing substrates like 1,3-dioxolane require higher oxidant dosages (2–3×) to prioritize target compound breakdown. Pretreatment with anaerobic bioremediation may reduce oxidant requirements by removing competing organics .

Q. What mechanistic challenges arise in nucleophilic substitution reactions involving this compound, and how can side reactions be mitigated?

- Methodological Answer : Steric hindrance from the 2,2-dimethyl group slows nucleophilic attack, leading to incomplete substitution. Polar aprotic solvents (e.g., DMF) enhance reactivity but may promote elimination byproducts. Adding catalytic phase-transfer agents (e.g., tetrabutylammonium bromide) improves reaction rates while minimizing side products .

Q. How does the structural rigidity of the 1,4-dioxane ring affect the compound’s reactivity in forming heterocyclic derivatives?

- Methodological Answer : The dioxane ring’s conformational flexibility allows for selective functionalization. For instance, bromomethyl groups at the 3-position enable SN2 reactions with nucleophiles (e.g., amines, cyanides) to form quaternary ammonium salts or nitrile derivatives. Steric effects from the dimethyl groups direct regioselectivity, favoring reactions at less hindered sites .

Q. What environmental factors correlate with natural attenuation of this compound in groundwater systems?

- Methodological Answer : Field studies indicate dissolved oxygen (DO) positively correlates with attenuation rates, suggesting aerobic biodegradation pathways. Conversely, high concentrations of chlorinated solvents (e.g., TCE) or metals inhibit degradation. Monitoring DO levels and co-contaminant profiles is critical for predicting natural attenuation potential .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.